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Compound of Interest

Compound Name: 1-(2-Methylphenyl)-2-nitropropene

Cat. No.: B15087104

Get Quote

Executive Summary
In the precise landscape of organic synthesis and pharmaceutical intermediate validation, 1-(2-
Methylphenyl)-2-nitropropene (CAS: 103205-27-2) presents unique characterization

challenges. As a substituted nitroalkene, its validation requires distinguishing it from its

positional isomers (meta- and para-methyl derivatives) and confirming bulk purity against

polymerization or degradation.

This guide moves beyond basic identification to establish a definitive analytical standard. We

compare the "Gold Standard" of Elemental Combustion Analysis (CHN) against modern

orthogonal techniques like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry

(HRMS), providing a robust framework for certification.

Part 1: Chemical Profile & Theoretical Standards
Before experimental validation, the theoretical baseline must be established. For 1-(2-
Methylphenyl)-2-nitropropene, the presence of the ortho-methyl group introduces steric strain
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that can affect crystal packing and melting point, making elemental composition the most

reliable invariant standard.

Identity & Physicochemical Constants[1]
IUPAC Name: 1-(2-Methylphenyl)-2-nitroprop-1-ene

Molecular Formula:

[1]

Molecular Weight: 177.20 g/mol

Structure: A conjugated system comprising an o-toluyl ring and a nitro-substituted propene

tail.

Theoretical Elemental Composition
The following values represent the mathematical absolute for 100% pure material. In regulatory

contexts (e.g., FDA or EMA guidelines), a deviation of ±0.4% is typically the maximum

acceptable error for publication-quality purity.

Element Count
Atomic
Mass

Total Mass
Contributio
n

Theoretical

%

Acceptable

Range

(±0.4%)

Carbon (C) 10 12.011 120.11 67.78%
67.38% –

68.18%

Hydrogen (H) 11 1.008 11.09 6.26%
5.86% –

6.66%

Nitrogen (N) 1 14.007 14.01 7.90%
7.50% –

8.30%

Oxygen (O) 2 15.999 32.00 18.06%
Calculated by

difference
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Expert Insight: Nitroalkenes are prone to "incomplete combustion" in standard CHN analyzers,

often yielding low Nitrogen values due to the formation of stable nitrogen oxides (

) that may not fully reduce to

gas. See the Experimental Protocol section for mitigation strategies.

Part 2: Comparative Analysis of Validation Methods
Researchers often face a choice between classical combustion analysis and modern

spectroscopic techniques. The table below objectively compares these methodologies for this

specific nitro-compound.

Performance Matrix
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Feature
Method A:

Combustion Analysis

(CHN)

Method B:

Quantitative NMR

(qNMR)

Method C: HRMS

(ESI/APCI)

Primary Utility

Bulk Purity

Confirmation (Mass

Balance).

Molar Purity &

Potency.

Molecular Formula

Confirmation.

Specificity
Low. (Cannot

distinguish isomers).

High. (Distinguishes o,

m, p isomers).

High (Exact Mass),

but blind to isomers.

Sample Req. 2–5 mg (Destructive).
10–20 mg (Non-

destructive).
<1 mg (Destructive).

Precision ±0.3% absolute.
±0.5% – 1.0%

(relative).[2]

< 5 ppm mass error.

[2]

Key Limitation

Requires ultra-dry

sample; solvent

entrapment skews

Carbon results.

Requires high-purity

internal standard (e.g.,

TCNB, Maleic Acid).

Poor ionization for

some neutral

nitroalkenes; not

quantitative.

Verdict

Mandatory for new

compound

registration.

Best for routine batch

checking.

Best for trace impurity

ID.

Decision Logic for Researchers
Use the following logic flow to determine the appropriate analysis sequence.
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Figure 1: Analytical workflow ensuring isomer identity is confirmed by NMR before investing in

destructive CHN analysis.

Part 3: Experimental Protocols (Self-Validating
Systems)
To achieve the theoretical values listed in Part 1, strict adherence to the following protocols is

required. These protocols are designed to eliminate common errors associated with

nitroalkenes.

Protocol A: Sample Preparation for CHN Analysis
Objective: Eliminate solvent inclusion (solvates) which artificially inflates Carbon % and

decreases Nitrogen %.

Recrystallization: Dissolve crude solid in boiling Ethanol (95%) or Isopropanol. Allow slow

cooling to 4°C. Rapid precipitation traps solvent.

Drying (Critical Step):

Place crystals in a vacuum drying pistol (Abderhalden) or vacuum oven.

Temp: 40–50°C (Note: MP is relatively low; avoid melting).

Pressure: < 5 mbar.

Duration: Minimum 6 hours.

Validation: Run a TGA (Thermogravimetric Analysis) or take a preliminary NMR to ensure

solvent peaks (e.g., EtOH triplet at 1.2 ppm) are absent.

Weighing: Use a microbalance with 0.001 mg readability. Target sample weight: 2.0 – 3.0

mg.

Protocol B: Instrumental Parameters (Combustion)
Objective: Ensure complete reduction of Nitro (
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) groups.

Carrier Gas: Helium (99.999% purity).

Combustion Temp: 950°C – 1000°C (Flash combustion).

Reduction Column: Copper wire/granules at 650°C.

Expert Note: Nitro compounds generate excess nitrogen oxides. Ensure the copper

reduction reagent is not exhausted. If N% is consistently low (e.g., 7.5% instead of 7.9%),

replace the reduction tube.

Calibration Standard: Acetanilide (C=71.09%, N=10.36%) or Sulfanilamide. Do not use

standards with low N content.

Part 4: Orthogonal Characterization (NMR)
While CHN confirms elemental ratios, it cannot distinguish the target 1-(2-Methylphenyl)-2-
nitropropene from its isomer 1-(4-Methylphenyl)-2-nitropropene. NMR is the required

orthogonal standard.

Key Diagnostic Signals (1H NMR, 400 MHz, CDCl3)
The following shifts validate the ortho-substitution pattern:
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Proton Type
Chemical Shift (

)
Multiplicity Diagnostic Value

Vinyl-H 8.0 – 8.1 ppm Singlet (1H)
Confirms

-nitrostyrene skeleton.

Aromatic 7.1 – 7.4 ppm Multiplet (4H)

Ortho pattern differs

from symmetric Para

(AA'BB').

Vinyl-Methyl 2.4 – 2.6 ppm Singlet (3H)
Attached to the nitro-

alkene chain.

Ar-Methyl 2.3 – 2.4 ppm Singlet (3H)

Critical: Distinguishes

from unsubstituted

P2NP.

Interpretation: If the aromatic region shows two distinct doublets (AA'BB' system), you have the

para isomer, not the ortho. If the integral of the methyl region is 6H total, you confirm the

presence of both the chain-methyl and ring-methyl.

Part 5: Troubleshooting & Common Pitfalls
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Symptom Probable Cause Corrective Action

High %C (+1.0%)
Solvent entrapment

(EtOH/IPA).

Extended vacuum drying; grind

sample to fine powder before

drying.

Low %N (<7.5%)
Incomplete reduction of

.

Replace Copper reduction

column; increase oxygen boost

time.

Low %C, Low %N
Inorganic contamination

(Salts/Silica).

Check ash content; filter

precursor solution through

Celite before final

crystallization.

Melting Point Depression Isomeric mixture (o + p).
Recrystallize; check purity via

GC-MS or HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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